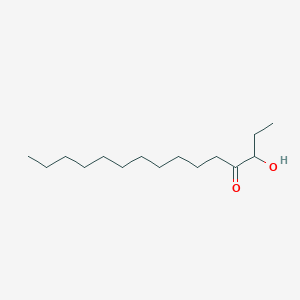
3-Hydroxy-4-pentadecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LAI-1 is a regulator of bacterial signaling, modulating gene regulation and cellular responses of eukaryotic cells (amoebae or macrophages) and a variety of processes including pathogen-host cell interactions.
Wissenschaftliche Forschungsanwendungen
Chelation and Metal Binding
Chelation Therapy for Metal Overload : 3-Hydroxy-4-pyridinone derivatives have been explored for their potential in chelation therapy, particularly for removing hard metal ions like aluminum from the body. Studies show that these compounds can effectively bind with metal ions, indicating their usefulness in situations of metal accumulation in organisms (Santos, Gama, Gano, & Farkas, 2005).
Biomedical Applications : The same class of compounds has been reported to have high affinity for biologically relevant metal ions, making them valuable in biomedical applications, including the development of novel imaging agents (Ferreira et al., 2006).
Biomaterials and Tissue Engineering
- Tissue Engineering Materials : Polyhydroxyalkanoates (PHAs), which include derivatives like 3-Hydroxybutyrate and 3-Hydroxyvalerate, have been widely used in tissue engineering. These biomaterials are known for their biodegradability and thermoprocessability, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).
Analytical and Environmental Studies
- Environmental Marker for Endotoxin : 3-Hydroxy acids, including 3-Hydroxy-4-pentadecanone, have been investigated as potential chemical markers for endotoxin in environmental and occupational samples. These studies focus on developing methods for the quantitative profiling of 3-hydroxy fatty acids (Uhlig et al., 2016).
Pharmaceutical and Biomedical Research
Ligand-Membrane Interactions : Research on the interaction of 3-Hydroxy-4-pyridinone ligands with lipid phases has been conducted, providing insights into the membrane translocation mechanisms and potential pharmaceutical applications of these compounds (Coimbra et al., 2018).
Selective Metal Chelation : Studies have also highlighted the selectivity of 3-Hydroxy-4-pyridinone derivatives in chelating specific metal ions, which is crucial for developing targeted therapies for metal-related disorders (Gama, Dron, Chaves, Farkas, & Santos, 2009).
Analytical Performance in Iron Determination : The synthesis and evaluation of new hydrophilic 3-hydroxy-4-pyridinone chelators have been investigated for their potential in the analytical determination of iron in water samples, demonstrating their application in environmental and analytical chemistry (Moniz et al., 2019).
Eigenschaften
CAS-Nummer |
1046789-93-8 |
|---|---|
Produktname |
3-Hydroxy-4-pentadecanone |
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.4 |
IUPAC-Name |
3-hydroxypentadecan-4-one |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |
InChI-Schlüssel |
BQRGHMCHOJLOLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C(CC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)


![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)
